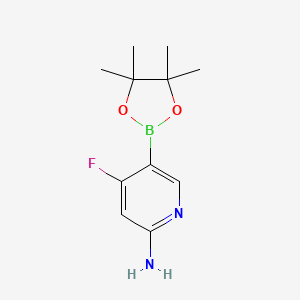
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile
Übersicht
Beschreibung
“2-(2-Chloro-4-fluorophenoxy)nicotinonitrile” is a chemical compound with the molecular formula C12H6ClFN2O . It has a molecular weight of 248.64 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “2-(2-Chloro-4-fluorophenoxy)nicotinonitrile” consists of 12 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 248.640 Da and the monoisotopic mass is 248.015274 Da .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Supramolecular Chemistry
Nicotinonitrile derivatives have been studied for their crystal structures and supramolecular chemistry, contributing to the understanding of molecular interactions and design principles for materials science. For instance, research on various nicotinonitrile derivatives has revealed non-planar molecular structures, weak intramolecular interactions, and three-dimensional supramolecular networks facilitated by weak intermolecular C—H⋯N and C—H⋯O interactions, as well as C—H⋯π interactions, contributing to the stabilization of the crystal structure (Chantrapromma et al., 2009).
Organic Synthesis and Catalysis
The field of organic synthesis and catalysis has benefited from studies on nicotinonitrile derivatives, highlighting their utility in regioselective aminations facilitated by palladium catalysis. This has broadened the scope of synthesizing various aromatic nicotinonitrile compounds, offering insights into reaction conditions and mechanisms for efficient bond formation (Delvare, Koza, & Morgentin, 2011).
Photophysical and Materials Science Applications
Nicotinonitrile derivatives have shown promising applications in photophysical studies and materials science, particularly in the development of luminescent materials and light-emitting devices. Research into the synthesis and photophysical properties of nicotinonitrile derivatives, such as their fluorescence and solvatochromic effects, has indicated potential applications in the design of blue light-emitting materials and environmentally sensitive fluorophores (Ahipa et al., 2014); (Hussein, El Guesmi, & Ahmed, 2019).
Radiopharmaceutical Synthesis
In radiopharmacy, nicotinonitrile derivatives have been explored as precursors in the synthesis of radiolabeled compounds. For example, the development of no-carrier-added fluorophenol from benzyloxyphenyl derivatives has implications for the synthesis of complex radiopharmaceuticals, showcasing the role of nicotinonitrile derivatives in enabling nucleophilic substitution reactions for radiochemical synthesis (Ross, Ermert, & Coenen, 2011).
Antimicrobial and Antitumor Activities
Research on nicotinonitrile derivatives has also extended to the evaluation of their biological activities, including antimicrobial and antitumor properties. Syntheses of novel pyridopyrimidine derivatives from nicotinonitrile compounds have shown promising antibacterial and antifungal activities, suggesting their potential in developing new therapeutic agents (Behalo, 2008); (Waly, El‐Hawary, Hamama, & Zoorob, 2013).
Safety and Hazards
While specific safety and hazard information for “2-(2-Chloro-4-fluorophenoxy)nicotinonitrile” is not available, general safety measures for handling similar chemical compounds include avoiding inhalation, contact with skin or eyes, and ingestion . It’s recommended to use protective clothing, eye protection, and ensure good ventilation when handling such compounds .
Eigenschaften
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClFN2O/c13-10-6-9(14)3-4-11(10)17-12-8(7-15)2-1-5-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJZNHPPUMTNMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-fluorophenoxy)nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 2-isopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1457198.png)
![4-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1457200.png)


![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazol-2(3H)-one](/img/structure/B1457205.png)
![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)



